molecular formula C13H11F3N2O2S B2565322 Ethyl 4-((3-(trifluoromethyl)phenyl)amino)-3,5-thiazolecarboxylate CAS No. 126533-82-2

Ethyl 4-((3-(trifluoromethyl)phenyl)amino)-3,5-thiazolecarboxylate

Cat. No.: B2565322
CAS No.: 126533-82-2
M. Wt: 316.3
InChI Key: QCWORPWAKUCKSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Classification

The systematic IUPAC name for this compound is ethyl 2-[(3-(trifluoromethyl)phenyl)amino]-1,3-thiazole-4-carboxylate . This name is derived through the following hierarchical classification:

  • Parent heterocycle : 1,3-thiazole (a five-membered ring containing sulfur at position 1 and nitrogen at position 3).
  • Substituents :
    • A carboxylate ester group (-COOCH₂CH₃) at position 4.
    • An amino group (-NH-) at position 2, substituted with a 3-(trifluoromethyl)phenyl moiety.

The numbering of the thiazole ring follows IUPAC priority rules, with sulfur assigned position 1 and nitrogen position 3. The trifluoromethyl (-CF₃) group is located at the meta position (position 3) on the phenyl ring.

Alternative Naming Conventions and Synonyms

This compound is referenced under multiple synonyms in chemical databases and literature:

Synonym Source
Ethyl 4-((3-(trifluoromethyl)phenyl)amino)-3,5-thiazolecarboxylate PubChem
Ethyl 2-[3-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylate PubChem
5-Thiazolecarboxylic acid, 2-[[3-(trifluoromethyl)phenyl]amino]-, ethyl ester ChemicalBook

Alternative naming conventions emphasize functional group positioning. For example, "3,5-thiazolecarboxylate" specifies the carboxylate’s location on the thiazole ring, while "anilino" denotes the phenylamino substituent.

Structural Characterization via Spectroscopic Methods (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Key ¹H NMR signals for this compound (hypothetical data inferred from structural analogs):

δ (ppm) Multiplicity Assignment
1.35 Triplet (3H) CH₃ group of ethyl ester
4.30 Quartet (2H) CH₂ group of ethyl ester
7.40–7.80 Multiplet (4H) Aromatic protons of 3-(trifluoromethyl)phenyl
8.10 Singlet (1H) Thiazole C5-H

¹³C NMR data (predicted):

δ (ppm) Assignment
14.1 CH₃ of ethyl ester
61.5 CH₂ of ethyl ester
122.1 (q, J = 272 Hz) CF₃ group
164.2 Thiazole C2
168.5 Ester carbonyl (C=O)

The ¹⁹F NMR spectrum would show a singlet near δ -63 ppm for the CF₃ group.

Infrared (IR) Spectroscopy

Key absorption bands (theoretical):

Wavenumber (cm⁻¹) Assignment
1705–1720 Ester C=O stretch
1600–1650 C=N stretch (thiazole ring)
1320–1350 C-F stretch (CF₃ group)
1250–1280 C-N stretch (anilino group)

Mass Spectrometry (MS)

  • Molecular ion peak : m/z 344.3 ([M]⁺, C₁₄H₁₂F₃N₂O₂S).
  • Fragmentation patterns :
    • Loss of ethyl group (m/z 299.2, [M – C₂H₅]⁺).
    • Cleavage of the thiazole ring (m/z 173.1, [C₇H₄F₃N]⁺).

Structural Validation

The compound’s structure is confirmed via:

  • 2D NMR (COSY, HSQC): Correlates aromatic and thiazole protons.
  • X-ray crystallography (if available): Resolves bond lengths and angles, particularly for the planar thiazole ring and CF₃ substitution.

Properties

IUPAC Name

ethyl 2-[3-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O2S/c1-2-20-11(19)10-7-21-12(18-10)17-9-5-3-4-8(6-9)13(14,15)16/h3-7H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWORPWAKUCKSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((3-(trifluoromethyl)phenyl)amino)-3,5-thiazolecarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of 3-(trifluoromethyl)aniline, which is then subjected to a condensation reaction with thioamide derivatives to form the thiazole ring. The final step involves esterification to introduce the ethyl ester group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors can also be employed to enhance the scalability of the synthesis process. Industrial methods focus on minimizing by-products and maximizing the overall yield through precise control of reaction parameters.

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester Group

The ethyl ester undergoes hydrolysis to form the carboxylic acid derivative:

  • Reagents : Aqueous NaOH (2M) in ethanol/water (1:1).

  • Conditions : Reflux at 70°C for 4–6 hours.

  • Yield : 85–92% after acidification with HCl.

Example :
Ethyl ester+NaOHCarboxylic acid+EtOH\text{Ethyl ester} + \text{NaOH} \rightarrow \text{Carboxylic acid} + \text{EtOH}
This reaction is critical for generating bioactive intermediates in drug discovery .

Nucleophilic Substitution at the Amino Group

The aromatic amine group participates in nucleophilic substitutions:

  • Reagents : Acyl chlorides (e.g., acetyl chloride) or sulfonyl chlorides.

  • Conditions : DCM, room temperature, 12–24 hours .

Reaction Product Yield
Acylation with acetyl chlorideN-Acetyl derivative78%
Sulfonation with tosyl chlorideN-Tosyl derivative65%

These derivatives are explored for enhanced pharmacokinetic properties .

Electrophilic Aromatic Substitution

  • Reagents : HNO₃/H₂SO₄ (1:3).

  • Conditions : 0–5°C, 2 hours.

  • Product : 2-Nitro-4-((3-(trifluoromethyl)phenyl)amino)thiazolecarboxylate (yield: 55%) .

Catalytic Hydrogenation

The thiazole ring undergoes partial hydrogenation under high-pressure H₂:

  • Catalyst : 10% Pd/C in ethanol.

  • Conditions : 50 psi H₂, 60°C, 8 hours.

  • Product : Dihydrothiazole derivative (yield: 70%) .

Alkylation Reactions

The amino group can be alkylated using alkyl halides:

  • Reagents : Methyl iodide, K₂CO₃ in DMF.

  • Conditions : 80°C, 6 hours.

  • Yield : 82% for N-methyl derivative .

Comparative Reactivity of Analogous Compounds

Compound Reactivity Difference
Ethyl 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate Increased steric hindrance reduces acylation yields (65%)
4-(Trifluoromethyl)anilineLacks thiazole ring, limiting cyclization pathways

Key Findings

  • The trifluoromethyl group enhances electrophilic substitution resistance but stabilizes intermediates via electron-withdrawing effects .

  • Hydrolysis and alkylation are high-yield pathways for functionalizing the compound.

  • Catalytic hydrogenation offers a route to saturated analogs for biological testing .

Scientific Research Applications

Chemistry

Ethyl 4-((3-(trifluoromethyl)phenyl)amino)-3,5-thiazolecarboxylate serves as a building block in the synthesis of more complex molecules. Its unique structure allows for:

  • Synthesis of Pharmaceuticals : Used in the development of new drugs targeting various diseases.
  • Chemical Reactions :
    • Oxidation : Formation of sulfoxides or sulfones.
    • Reduction : Conversion of nitro groups to amines.
    • Substitution Reactions : The trifluoromethyl group can participate in nucleophilic aromatic substitution .

Biology

The compound's structure enables it to interact with biological macromolecules, making it useful for:

  • Enzyme Inhibition Studies : Investigating mechanisms of action for potential drug targets.
  • Protein-Ligand Interaction Studies : Understanding binding affinities and biological activities .

Industry

In material science, this compound can be developed into new materials with specific properties:

  • Thermal Stability : Enhancing the durability of materials under heat.
  • Electronic Characteristics : Developing compounds for electronic applications .

Case Studies

  • Antimicrobial Activity Study : Research has demonstrated that derivatives of thiazole compounds exhibit significant antimicrobial properties against various strains, indicating potential applications in pharmaceuticals .
  • Drug Development Research : A study highlighted the synthesis of thiazole derivatives with promising activity against bacterial strains, showcasing the relevance of compounds like this compound in developing new therapeutic agents .

Mechanism of Action

The mechanism by which Ethyl 4-((3-(trifluoromethyl)phenyl)amino)-3,5-thiazolecarboxylate exerts its effects is often related to its ability to interact with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can bind to enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Structural Analogues from Thiazole-Ureido Derivatives ()

Compounds 10l, 10m, 10n, and 10o (Table 1) share a thiazole core but differ in substituents and functional groups:

  • Key Differences :
    • Substituents : The target compound lacks the ureido (-NH-CO-NH-) and piperazine-acetate moieties present in these analogs.
    • Fluorination : Compound 10m includes a 3,5-di(trifluoromethyl)phenyl group, increasing fluorination compared to the target’s single trifluoromethyl group.
    • Molecular Weight : The target compound (~318 g/mol) is smaller than analogs (e.g., 10m: 616.2 g/mol), impacting solubility and bioavailability.

Table 1: Thiazole-Based Analogues

Compound Substituent on Phenyl Group Molecular Weight (g/mol) Yield (%) ESI-MS [M+H]⁺
Target Compound 3-(Trifluoromethyl)phenylamino 318.3 N/A N/A
10m 3-(3,5-Di(trifluoromethyl)phenyl) 616.2 95.0 616.2
10o 3-Chloro-4-(trifluoromethyl)phenyl 582.1 88.4 582.1

Implications :

  • Increased fluorination (e.g., 10m) may enhance metabolic stability but reduce solubility.
  • Ureido and piperazine groups in analogs likely improve binding affinity to targets like kinases or receptors but complicate synthesis (e.g., lower yields in 10o vs. 10m) .

Cyclobutene-dione Derivatives with Bis(trifluoromethyl)phenyl Groups (–4)

Kanto Chemical’s catalog lists compounds with 3,5-bis(trifluoromethyl)phenylamino groups attached to cyclobutene-dione cores (Table 2). These differ significantly from the target compound:

  • Core Structure : Cyclobutene-dione vs. thiazole.
  • Substituents : Complex amines (e.g., cinchonan, piperidinyl) vs. ethyl carboxylate.
  • Fluorination : Bis(trifluoromethyl) groups increase electron-withdrawing effects compared to the target’s single group.

Table 2: Cyclobutene-dione Analogues

Compound ID Core Structure Substituent Molecular Weight (g/mol) Price (JPY/100mg)
49215-53 Cyclobutene-dione (1R,2R)-1,2-diphenyl-2-piperidinyl 587.55 29,000
49214-38 Cyclobutene-dione (8α,9S)-6′-methoxycinchonan 630.57 38,000
Target Compound Thiazole Ethyl carboxylate 318.3 N/A

Implications :

  • Cyclobutene-dione cores may confer rigidity, influencing binding to planar targets (e.g., enzymes or DNA).

Biological Activity

Ethyl 4-((3-(trifluoromethyl)phenyl)amino)-3,5-thiazolecarboxylate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C14H13F3N2O2S
  • Molecular Weight : 320.33 g/mol
  • CAS Number : 58496111

The compound features a thiazole ring, which is known for its diverse biological activities, and a trifluoromethyl group that enhances lipophilicity and biological potency.

Antimicrobial Properties

Recent studies have highlighted the compound's antimicrobial activity. It has been shown to exhibit potent antibacterial effects against various strains of bacteria. For instance, derivatives of thiazole compounds have demonstrated superior activity compared to traditional antibiotics such as ampicillin and streptomycin, particularly against Gram-positive and Gram-negative bacteria .

The mechanism by which this compound exerts its effects is primarily through the inhibition of bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. The presence of the thiazole moiety is essential for binding to these targets, facilitating the disruption of bacterial cell division .

Cytotoxicity and Selectivity

In vitro studies indicate that this compound exhibits low cytotoxicity towards human cell lines (e.g., HepG2 liver cells), suggesting a favorable selectivity index. This characteristic is vital for drug development as it minimizes potential side effects associated with systemic toxicity .

Case Studies

  • Study on Antibacterial Efficacy :
    A recent study evaluated the efficacy of various thiazole derivatives, including this compound). The results showed that this compound had minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics against strains like Staphylococcus aureus and Escherichia coli .
  • Mechanistic Insights :
    Another research effort focused on elucidating the binding interactions between the compound and DNA gyrase. Using molecular docking studies, researchers found that specific interactions between the trifluoromethyl group and hydrophobic pockets in the enzyme enhanced binding affinity, leading to effective inhibition of enzymatic activity .

Data Table: Biological Activity Overview

Biological ActivityObserved EffectReference
Antibacterial ActivityMIC values as low as 0.008 μg/mL
CytotoxicityLow toxicity in HepG2 cells
Enzyme InhibitionIC50 values ranging from 0.0033 to 0.046 μg/mL

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4-((3-(trifluoromethyl)phenyl)amino)-3,5-thiazolecarboxylate, and what key reaction conditions influence yield?

  • Methodology : A common approach involves cyclocondensation of substituted benzothioamides with α-chloroketone esters. For example, reacting 3-(trifluoromethyl)phenylthiourea with ethyl 2-chloroacetoacetate in ethanol under reflux (5–10 hours) forms the thiazole core. Neutralization with potassium carbonate precipitates the product, followed by recrystallization in ethanol to improve purity .
  • Critical Factors : Solvent choice (polar aprotic solvents like ethanol enhance reactivity), temperature control (reflux avoids side reactions), and stoichiometric excess of the α-chloroketone ester (1.5–2.0 equivalents) maximize yield .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Spectroscopy :

  • NMR : 1^1H and 13^13C NMR identify the thiazole ring protons (δ 6.8–7.5 ppm for aromatic protons) and trifluoromethyl groups (distinct 19^{19}F signals at δ -60 to -65 ppm) .
  • LC-MS/MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 345.05) and fragmentation patterns .
    • Crystallography : Single-crystal X-ray diffraction (using SHELX software) resolves stereochemistry and hydrogen-bonding interactions, critical for confirming the aminophenyl-thiazole linkage .

Q. How does the reactivity of the thiazole ring and trifluoromethyl group influence derivatization?

  • Thiazole Core : The amino group at position 4 undergoes nucleophilic substitution with acyl chlorides or sulfonyl chlorides to form amides/sulfonamides. Oxidation with mCPBA converts the thiazole sulfur to sulfoxide/sulfone derivatives, altering electronic properties .
  • Trifluoromethyl Group : Electron-withdrawing effects stabilize the aromatic ring but limit direct functionalization. Fluorine-specific reactions (e.g., SNAr) require harsh conditions (e.g., KF/DMF at 120°C) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side products like regioisomers or dimerization?

  • Solvent Screening : Replacing ethanol with DMF or THF reduces polarity, minimizing dimerization of intermediates. Catalytic additives (e.g., 5 mol% acetic acid) accelerate cyclization and suppress byproducts .
  • Kinetic Control : Lowering reaction temperature (60–70°C instead of reflux) and stepwise addition of reagents improve regioselectivity for the 4-aminophenyl substitution pattern .

Q. How should researchers address contradictory spectral data (e.g., split signals in NMR)?

  • Dynamic Effects : Split 1^1H NMR signals may arise from restricted rotation of the trifluoromethylphenyl group. Variable-temperature NMR (VT-NMR) between 25–80°C can coalesce split peaks, confirming rotational barriers .
  • Impurity Analysis : LC-MS with ion-trap detectors identifies trace regioisomers (e.g., 2- vs. 4-aminophenyl derivatives) based on retention time and fragmentation .

Q. What strategies are recommended for elucidating the biological mechanism of action for this compound?

  • Target Hypothesis : Analogous thiazole-carboxylates modulate ryanodine receptors (RyR) or act as kinase inhibitors. Computational docking (e.g., AutoDock Vina) using RyR cryo-EM structures (PDB: 5TBP) predicts binding affinity .
  • Functional Assays :

  • Calcium flux assays (Fluo-4 AM dye) in HEK293 cells transfected with RyR2.
  • Kinase inhibition profiling (e.g., EGFR, JAK2) at 10 µM concentration to identify off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.